molecular formula C23H28N4O6 B13409392 Benzo[g]pteridine, riboflavin deriv.

Benzo[g]pteridine, riboflavin deriv.

Cat. No.: B13409392
M. Wt: 456.5 g/mol
InChI Key: GNGROKCBYLHNIF-JZXOWHBKSA-N
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Description

These compounds contain a flavin moiety, characterized by an isoalloxazine tricyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[g]pteridine, riboflavin derivative, involves the formation of the isoalloxazine ring system. One common method is the condensation of 3,4-dimethylaniline with alloxan to form lumiflavin, which is then further modified to produce riboflavin derivatives .

Industrial Production Methods

Industrial production of riboflavin derivatives typically involves microbial fermentation processes. Certain strains of bacteria, such as Bacillus subtilis, are engineered to overproduce riboflavin, which is then extracted and purified for various applications .

Mechanism of Action

The mechanism of action of benzo[g]pteridine, riboflavin derivative, involves its role as a cofactor in various enzymatic reactions. It participates in redox reactions by cycling between its oxidized (riboflavin) and reduced (dihydroriboflavin) forms. This cycling is crucial for the activity of flavoprotein enzymes, which are involved in numerous metabolic pathways .

Properties

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

10-[[(4S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C23H28N4O6/c1-11-7-13-14(8-12(11)2)27(19-17(24-13)20(28)26-21(29)25-19)9-15-18(33-23(5,6)31-15)16-10-30-22(3,4)32-16/h7-8,15-16,18H,9-10H2,1-6H3,(H,26,28,29)/t15-,16+,18-/m0/s1

InChI Key

GNGROKCBYLHNIF-JZXOWHBKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]4[C@H](OC(O4)(C)C)[C@H]5COC(O5)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC4C(OC(O4)(C)C)C5COC(O5)(C)C

Origin of Product

United States

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